1-(4-Chloro-2-fluorophenyl)piperazine
Overview
Description
Piperazine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry. The compound 1-(4-Chloro-2-fluorophenyl)piperazine is a structural motif present in various pharmacologically active molecules. The presence of both chlorine and fluorine atoms on the phenyl ring can potentially influence the biological activity of these compounds due to their electronegative nature, which can affect the molecular interactions with biological targets .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of substituted anilines with various reagents to form the piperazine ring. For instance, the synthesis of related compounds has been achieved by reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or with dibasic acid chlorides in benzene solution to obtain different piperazine hydrochlorides . Another example is the synthesis of 1-(2-fluorophenyl)piperazine derivatives through an acid/base reaction at room temperature, using 1-(2-fluorophenyl)piperazine as an organic-structure directing agent . Additionally, a rapid synthesis method involving the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline has been developed, which has been applied to the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor in [18F]-labeling for positron emission tomography studies .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, reveals that the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, showing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For instance, substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating that the chemical modifications on the piperazine ring can lead to potent antimicrobial agents . The nature of substituents on the phenyl ring tethered to the piperazine also influences the allosteric enhancer activity of certain compounds, as seen in the synthesis and evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal and geometry-optimized structures, Hirshfeld surface analysis, and spectroscopic studies of 1-(2-fluorophenyl)piperazine cations have been conducted, providing insights into the intermolecular interactions and stability of these compounds . Thermal and crystallographic studies of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals have revealed the presence of hydrogen bonding, stacking interactions, and the thermal stability of the crystal lattice .
Scientific Research Applications
Synthesis and Chemical Properties :
- Flunarizine, a drug related to 1-(4-Chloro-2-fluorophenyl)piperazine, is synthesized via metal-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine (Shakhmaev et al., 2016).
- Rhodium-catalyzed hydroformylation is a key step in synthesizing Fluspirilen and Penfluridol, which contain a piperazine moiety (Botteghi et al., 2001).
Pharmacological Applications :
- The dopamine uptake inhibitor GBR-12909, which includes a piperazine group, has been synthesized in large quantities for potential therapeutic applications (Ironside et al., 2002).
- Piperazine-1-yl-1H-indazole derivatives have shown significance in medicinal chemistry, with new compounds synthesized for docking studies (Balaraju et al., 2019).
Biological and Therapeutic Research :
- Novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity (Ding et al., 2016).
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound containing a piperazine group, has shown moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Material Science and Analytical Chemistry :
- Synthesis and characterization of novel herbicidal 1-phenyl-piperazine-2,6-diones, which could have applications in agriculture (Li et al., 2005).
- Development of long-acting dopamine transporter ligands, including piperazine derivatives, for potential use in treating cocaine abuse (Hsin et al., 2002).
Synthetic and Analytical Methods :
- Crystal and geometry-optimized structure analyses of various piperazine derivatives have been conducted for understanding their molecular interactions (El Glaoui et al., 2017).
Future Directions
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILNCXNYGCVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382444 | |
Record name | 1-(4-chloro-2-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
515160-75-5 | |
Record name | 1-(4-chloro-2-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 515160-75-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.